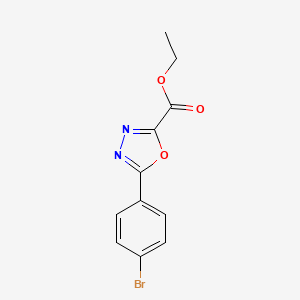

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

Übersicht

Beschreibung

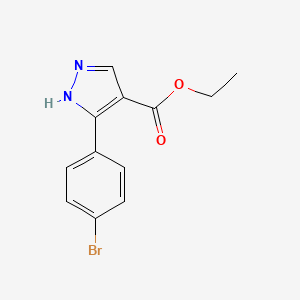

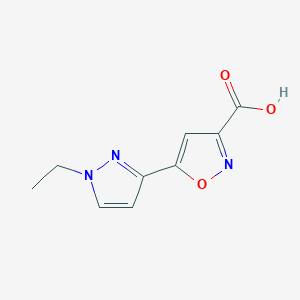

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound that is likely to have a structure based on the oxadiazole ring, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring, with a bromophenyl group attached. The ethyl ester indicates a carboxylate group esterified with ethanol. This compound is not directly mentioned in the provided papers, but related compounds and their reactions can provide insights into its potential properties and reactivity.

Synthesis Analysis

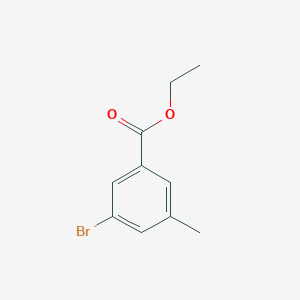

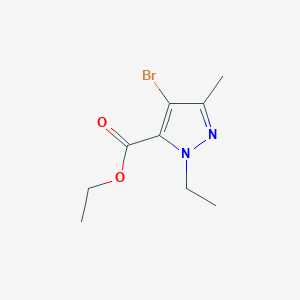

The synthesis of related compounds often involves multi-step reactions, starting from various precursors. For example, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate involves esterification and bromination steps . Similarly, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate includes characterizations such as IR spectroscopy, NMR, and Mass spectroscopy, which are common techniques used to confirm the structure of synthesized compounds . These methods could be applied to the synthesis and analysis of Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction analysis. For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was analyzed, revealing intramolecular hydrogen bonds and intermolecular interactions that stabilize the structure . These techniques would be essential for analyzing the molecular structure of Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate to understand its conformation and stability.

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential chemical reactions of Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate. For example, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests competing pathways involving photoisomerisation and loss of carbon dioxide . Another study showed that the carbene derived from photolysis of a related compound could be captured by various nucleophiles . These findings suggest that Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate might also undergo photochemical reactions and nucleophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the crystal structure, Hirschfeld surface analysis, and fingerprint plots of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provided insights into the intermolecular interactions . The synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate included thermogravimetric analysis and DFT studies, which are useful for predicting the stability and electronic properties of a compound . These methods would be relevant for a comprehensive analysis of the physical and chemical properties of Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate is involved in the synthesis of various chemical compounds. For instance, it is used in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a compound with moderate to significant antibacterial activity (Khalid et al., 2016).

Cyclisation Reactions

- This compound also plays a role in cyclisation reactions onto azoles, which is a method used to synthesize tri- and tetra-cyclic heterocycles (Allin et al., 2005).

Biological Activities

- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate derivatives have been studied for their antimicrobial, antilipase, and antiurease activities. Some derivatives showed good to moderate antimicrobial activity against various microorganisms, and others displayed antilipase and antiurease activities (Başoğlu et al., 2013).

Anticancer Properties

- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids synthesized from this compound were evaluated for their potential as anticancer agents. Some derivatives exhibited strong anticancer properties (Rehman et al., 2018).

Xanthine Oxidase Inhibitory Activity

- Derivatives of Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate have been evaluated for their xanthine oxidase inhibitory activity. Xanthine oxidase inhibitors are important in the treatment of gout and related conditions (Qi et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZDFQUVDQQEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-(4-aMinophenyl)-1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B3021200.png)

![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B3021216.png)